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Executive Summary

Ceralasertib (AZD6738) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and
Rad3-related (ATR) kinase, a critical component of the cellular DNA Damage Response (DDR).
[11[2][3][4][5] This technical guide provides a comprehensive overview of the preclinical and
clinical evidence supporting the use of Ceralasertib as a sensitizer for radiotherapy. By
abrogating the G2/M cell cycle checkpoint and inhibiting DNA repair mechanisms, Ceralasertib
potentiates the cytotoxic effects of ionizing radiation, offering a promising therapeutic strategy
for a range of solid tumors.[6][7][8][9][10] This document details the underlying mechanism of
action, summarizes key quantitative data from pivotal studies, outlines common experimental
protocols, and provides visual representations of the core biological pathways and
experimental workflows.

Mechanism of Action: Exploiting Cancer's Reliance
on the G2/M Checkpoint

Radiotherapy induces DNA damage, primarily in the form of double-strand breaks (DSBSs), but
also single-strand breaks (SSBs) and other lesions.[9] In response to this damage, cells
activate the DDR network to arrest the cell cycle and facilitate DNA repair. A key player in this
response is the ATR kinase, which is activated by replication stress and SSBs.[2][11]
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Once activated, ATR phosphorylates a cascade of downstream targets, most notably the
checkpoint kinase 1 (CHK1).[3][9] This leads to the inhibition of CDC25 phosphatases, which in
turn prevents the activation of the CDK1/Cyclin B complex, a crucial driver of mitotic entry. The
result is a G2/M cell cycle arrest, providing the cell with time to repair the radiation-induced
DNA damage before proceeding into mitosis.[6][7][8]

Many cancer cells have a defective G1 checkpoint, often due to mutations in genes like TP53,
making them heavily reliant on the G2/M checkpoint for survival following DNA damage.[7][9]
Ceralasertib exploits this vulnerability. By inhibiting ATR, it prevents the phosphorylation of
CHK1 and abrogates the G2/M checkpoint.[3][6][12] Consequently, cancer cells are unable to
arrest their cell cycle in response to radiation, forcing them into mitosis with unrepaired DNA.
This leads to mitotic catastrophe, characterized by the formation of acentric micronuclei, and
ultimately, cell death.[6][8][12]

Furthermore, preclinical evidence suggests that Ceralasertib also inhibits homologous
recombination (HR), a major pathway for repairing DSBS, further contributing to its
radiosensitizing effects.[3][9][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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